molecular formula C19H26N2O B12685575 N-p-Benzeneacetonitrile menthanecarboxamide, (+)- CAS No. 1207722-10-8

N-p-Benzeneacetonitrile menthanecarboxamide, (+)-

Katalognummer: B12685575
CAS-Nummer: 1207722-10-8
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: FPJRGEOLQICYQZ-JLSDUUJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Benzeneacetonitrile menthanecarboxamide, (+)-, involves several steps. One common method includes the reaction of menthane carboxylic acid with p-benzeneacetonitrile in the presence of a suitable catalyst. The reaction conditions typically involve elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from any by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-p-Benzeneacetonitrile menthanecarboxamide, (+)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-p-Benzeneacetonitrile menthanecarboxamide, (+)-, has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-p-Benzeneacetonitrile menthanecarboxamide, (+)-, involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-p-Benzeneacetonitrile menthanecarboxamide, (-)-: The enantiomer of the compound with similar structural properties but different stereochemistry.

    Cyclohexanecarboxamide derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-p-Benzeneacetonitrile menthanecarboxamide, (+)-, is unique due to its specific stereochemistry and the presence of both menthane and benzeneacetonitrile moieties. This combination of structural features contributes to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

1207722-10-8

Molekularformel

C19H26N2O

Molekulargewicht

298.4 g/mol

IUPAC-Name

(1S,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C19H26N2O/c1-13(2)17-9-4-14(3)12-18(17)19(22)21-16-7-5-15(6-8-16)10-11-20/h5-8,13-14,17-18H,4,9-10,12H2,1-3H3,(H,21,22)/t14-,17+,18+/m1/s1

InChI-Schlüssel

FPJRGEOLQICYQZ-JLSDUUJJSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C

Kanonische SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.